An In-depth Technical Guide to 2-Hydroxy-5-iodo-benzonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Hydroxy-5-iodo-benzonitrile: Properties, Synthesis, and Applications
Abstract
2-Hydroxy-5-iodo-benzonitrile is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring hydroxyl, cyano, and iodo functional groups on a benzene ring, imparts distinct chemical reactivity, making it a valuable intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, safety and handling protocols, and its pivotal role in research and drug development. Methodologies and conceptual frameworks are presented to offer both foundational knowledge and practical insights for researchers, scientists, and drug development professionals.
Chemical Identity and Core Properties
2-Hydroxy-5-iodo-benzonitrile is a solid organic compound, typically appearing as an off-white to light-colored powder.[1] The strategic placement of its functional groups—a hydroxyl group at position 2, an iodine atom at position 5, and a nitrile group at position 1—creates a scaffold ripe for diverse chemical transformations.
Physicochemical Characteristics
The fundamental physical and chemical properties of 2-Hydroxy-5-iodo-benzonitrile are crucial for its handling, storage, and application in synthetic chemistry. These are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 685103-95-1 | [2][3] |
| Molecular Formula | C₇H₄INO | [1][2] |
| Molecular Weight | 245.02 g/mol | [2][3] |
| Appearance | Solid, off-white to light yellow powder | [1][4] |
| Melting Point | 146 - 158 °C (range varies by purity) | [1][4] |
| Solubility | Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform. | [1][4] |
| Stability | Stable under normal conditions, but may be sensitive to light and moisture. | [1][4] |
| Synonyms | 5-Iodo-2-hydroxybenzonitrile, 5-Iodosalicylonitrile | [3][4] |
Molecular Structure
The structural arrangement of 2-Hydroxy-5-iodo-benzonitrile is key to its chemical behavior. The electron-withdrawing nature of the cyano and iodo groups, combined with the electron-donating hydroxyl group, creates a unique electronic profile on the aromatic ring.
Caption: 2D structure of 2-Hydroxy-5-iodo-benzonitrile.
Reactivity and Chemical Profile
The chemical utility of 2-Hydroxy-5-iodo-benzonitrile stems from the reactivity of its three principal functional groups:
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Phenolic Hydroxyl (-OH) Group: This group is acidic and can be deprotonated to form a phenoxide ion. It can also participate in etherification and esterification reactions.
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Iodo (-I) Group: The iodine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly valuable for participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational for constructing complex molecular skeletons.
-
Cyano (-CN) Group: The nitrile group is versatile and can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This allows for significant molecular diversification.
This trifunctional nature makes it an important building block in organic synthesis, serving as a key intermediate for constructing more elaborate compounds.[1]
Spectroscopic Analysis
For structural confirmation and purity assessment, spectroscopic methods are indispensable. While specific spectra for this exact compound are not universally published in open literature, data for this and structurally similar molecules are available through specialized chemical databases.[5][6] Researchers can expect characteristic signals in the following analyses:
-
¹H NMR: Signals corresponding to the aromatic protons, with coupling patterns dictated by their positions relative to the substituents. The hydroxyl proton will also be present, though its chemical shift can be variable.
-
¹³C NMR: Resonances for the seven distinct carbon atoms in the molecule, including the aromatic carbons, the nitrile carbon, and the carbons bonded to the hydroxyl and iodo groups.
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IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, the C≡N stretch of the nitrile, and aromatic C-H and C=C stretching vibrations.
Applications in Research and Drug Development
The primary value of 2-Hydroxy-5-iodo-benzonitrile lies in its role as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][7]
-
Pharmaceutical Synthesis: Its structure is a precursor for various complex drug molecules. It is particularly useful in synthesizing compounds with potential antibacterial and antiviral properties.[1] The presence of iodine also makes it a candidate for developing radiopharmaceuticals or contrast agents for medical imaging.[7]
-
Materials Science: The unique electronic properties conferred by its functional groups make it a building block for novel organic materials with specialized optical or electronic characteristics.[1]
-
Antitumor Research: Related benzonitrile compounds have been investigated for their application in preparing antitumor drugs, targeting cancers such as colon, liver, and lung cancer.[8]
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of 2-Hydroxy-5-iodo-benzonitrile and ensure laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should always be worn. This includes:
-
Protective gloves to prevent skin contact.
-
Safety glasses or goggles to protect the eyes from potential splashes.
-
A lab coat to protect clothing.[1]
Storage and Stability
To ensure its stability and prevent degradation, 2-Hydroxy-5-iodo-benzonitrile should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be kept away from sources of heat, open flames, direct sunlight, and moisture.[1][4] It is also important to store it separately from incompatible substances such as strong oxidizing agents and bases to avoid hazardous chemical reactions.[4]
Conceptual Experimental Workflow: Synthesis
A common route to synthesize iodinated phenols is through electrophilic aromatic substitution. The following workflow illustrates a conceptual pathway for the iodination of 2-hydroxybenzonitrile. This is a generalized protocol and requires optimization for specific laboratory conditions.
Conceptual Protocol: Iodination of 2-Hydroxybenzonitrile
Objective: To introduce an iodine atom at the 5-position of the 2-hydroxybenzonitrile ring, which is activated by the hydroxyl group.
Materials:
-
2-Hydroxybenzonitrile (starting material)
-
Iodine monochloride (ICl) or another suitable iodinating agent
-
An appropriate solvent (e.g., glacial acetic acid or a chlorinated solvent)
-
A base for workup (e.g., sodium bicarbonate solution)
Procedure:
-
Dissolution: Dissolve 2-hydroxybenzonitrile in the chosen solvent within a reaction vessel equipped with a stirrer.
-
Reaction: Cool the solution in an ice bath. Slowly add the iodinating agent (e.g., Iodine monochloride) to the stirred solution. The hydroxyl group at position 2 directs the electrophilic substitution primarily to the para position (position 5).
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Quenching & Workup: Once the reaction is complete, quench it by adding a reducing agent (e.g., sodium thiosulfate solution) to consume any excess iodine. Neutralize the mixture with a base.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-Hydroxy-5-iodo-benzonitrile.
Caption: Conceptual workflow for the synthesis of 2-Hydroxy-5-iodo-benzonitrile.
Conclusion
2-Hydroxy-5-iodo-benzonitrile stands out as a chemical intermediate with considerable potential. Its well-defined physical properties and the versatile reactivity of its functional groups make it an asset in synthetic chemistry. For researchers and professionals in drug development and material science, a thorough understanding of this compound's characteristics is essential for leveraging its capabilities in the creation of novel and high-value molecules.
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